![molecular formula C21H18O13 B12311553 (2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)

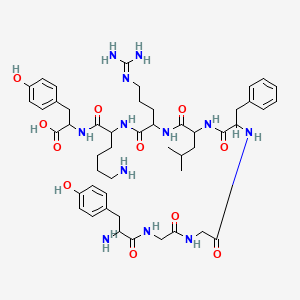

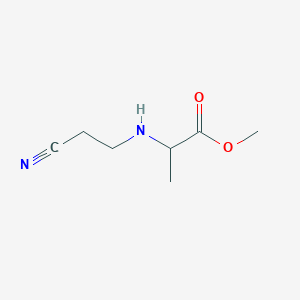

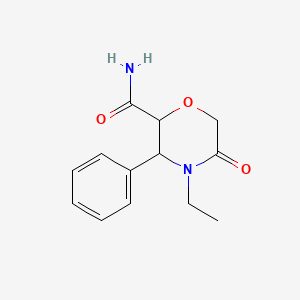

(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

β-D-グルコピラノシドロン酸,2-(3,4-ジヒドロキシフェニル)-3,5-ジヒドロキシ-4-オキソ-4H-1-ベンゾピラン-7-イルの合成は、通常、ケルセチンをグルクロン酸でグリコシル化することによって行われます。この反応は、通常、トリフルオロ酢酸や硫酸などの触媒を用いて酸性条件下で行われます。 反応混合物は、その後、クロマトグラフィー法を用いて精製され、目的の生成物が得られます .

工業的生産方法

この化合物の工業的生産には、収率と純度を最大化する最適化された反応条件を用いた大規模なグリコシル化反応が含まれます。 このプロセスには、制御された発酵のためのバイオリアクターの使用、それに続く化合物を単離するための抽出および精製工程が含まれます .

化学反応の分析

反応の種類

β-D-グルコピラノシドロン酸,2-(3,4-ジヒドロキシフェニル)-3,5-ジヒドロキシ-4-オキソ-4H-1-ベンゾピラン-7-イルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されてキノン類などの酸化誘導体になります。

還元: 還元反応によって、この化合物は還元された形に変換されます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素、過マンガン酸カリウム、および三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

生成される主要な生成物

酸化: キノン類などの酸化誘導体。

還元: この化合物の還元された形。

科学研究への応用

β-D-グルコピラノシドロン酸,2-(3,4-ジヒドロキシフェニル)-3,5-ジヒドロキシ-4-オキソ-4H-1-ベンゾピラン-7-イルは、いくつかの科学研究に応用されています。

化学: グリコシル化反応とフラボノイド化学の研究のためのモデル化合物として使用されます。

生物学: 細胞および動物モデルにおける抗酸化作用と抗炎症作用について調査されています。

医学: 抗がん作用の潜在的な可能性と、さまざまなシグナル伝達経路の調節における役割について研究されています。

科学的研究の応用

b-D-Glucopyranosiduronic acid,2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl has several scientific research applications:

Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.

Biology: Investigated for its antioxidant and anti-inflammatory properties in cellular and animal models.

Medicine: Explored for its potential anticancer effects and its role in modulating various signaling pathways.

Industry: Used in the development of nutraceuticals and functional foods due to its health benefits.

作用機序

この化合物は、さまざまな分子標的と経路を通じて作用を発揮します。

抗酸化作用: フリーラジカルと活性酸素種を捕捉し、細胞を酸化ストレスから保護します。

抗炎症作用: COX-2やiNOSなどのプロ炎症性サイトカインや酵素の産生を阻害します。

抗がん作用: 細胞増殖、アポトーシス、および転移に関与するシグナル伝達経路(PI3K/Akt経路やMAPK経路など)を調節します.

類似の化合物との比較

類似の化合物

ケルセチン: 抗酸化作用と抗炎症作用があることで知られている親化合物。

ケンフェロール: 同様の生物活性を持つ別のフラボノイド。

ミリスチン: 強力な抗酸化作用と抗がん作用を持つフラボノイド.

独自性

β-D-グルコピラノシドロン酸,2-(3,4-ジヒドロキシフェニル)-3,5-ジヒドロキシ-4-オキソ-4H-1-ベンゾピラン-7-イルは、そのグリコシル化構造によって特徴付けられ、親化合物であるケルセチンと比較して、溶解性とバイオアベイラビリティが向上しています。 この修飾は、その生物活性にも影響を与え、研究および産業応用にとって貴重な化合物となっています .

類似化合物との比較

Similar Compounds

Quercetin: The parent compound, known for its antioxidant and anti-inflammatory properties.

Kaempferol: Another flavonoid with similar biological activities.

Myricetin: A flavonoid with potent antioxidant and anticancer properties.

Uniqueness

b-D-Glucopyranosiduronic acid,2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its parent compound, quercetin. This modification also influences its biological activity, making it a valuable compound for research and industrial applications .

特性

IUPAC Name |

6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O13/c22-8-2-1-6(3-9(8)23)18-15(27)13(25)12-10(24)4-7(5-11(12)33-18)32-21-17(29)14(26)16(28)19(34-21)20(30)31/h1-5,14,16-17,19,21-24,26-29H,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWGCVLNCGCZRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)

![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)

![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)